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Abstract
Diisostearyl fumarate is a diester of fumaric acid and isostearyl alcohol, finding applications in

cosmetics and potentially in drug delivery systems as an emollient and skin conditioning agent.

[1] A thorough understanding of its molecular structure is paramount for its application and

quality control. This technical guide provides a comprehensive overview of the spectroscopic

analysis of Diisostearyl fumarate, detailing the interpretation of its Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data.

Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular Structure and Properties
Diisostearyl fumarate is a large, nonpolar molecule with the chemical formula C₄₀H₇₆O₄ and a

molecular weight of approximately 621.03 g/mol .[2] Its structure consists of a central fumarate

core with a trans-configured carbon-carbon double bond, esterified with two branched

isostearyl alcohol chains. This structure imparts significant steric hindrance, leading to its

properties as a liquid with good flow characteristics.[3]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of Diisostearyl fumarate. The ¹H and ¹³C NMR chemical shifts are estimated based on the
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known values for the fumarate core and isostearyl alcohol.

Table 1: Predicted ¹H NMR Chemical Shifts for Diisostearyl Fumarate in CDCl₃

Chemical Shift (ppm) Multiplicity Assignment

~6.84 s -CH=CH- (Fumarate)

~4.15 t -O-CH₂- (Ester)

~1.65 m -O-CH₂-CH₂-

~1.25 m -(CH₂)n- (Isostearyl chain)

~0.86 d
-CH(CH₃)₂ (Isostearyl

terminus)

Table 2: Predicted ¹³C NMR Chemical Shifts for Diisostearyl Fumarate in CDCl₃

Chemical Shift (ppm) Assignment

~165.1 C=O (Ester)

~133.8 -CH=CH- (Fumarate)

~65.5 -O-CH₂- (Ester)

~39.2 -CH(CH₃)₂ (Isostearyl terminus)

~37.5 - 22.7 -(CH₂)n- & -CH- (Isostearyl chain)

~22.7 -CH(CH₃)₂ (Isostearyl terminus)

Table 3: Key FTIR Absorbance Bands for Diisostearyl Fumarate
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Wavenumber (cm⁻¹) Vibrational Mode

~2955, ~2924, ~2854 C-H stretching (alkyl)

~1740 C=O stretching (ester)

~1640 C=C stretching (trans, fumarate)

~1250, ~1170 C-O stretching (ester)

~980 =C-H bending (trans, out-of-plane)

Table 4: Predicted ESI-TOF Mass Spectrometry Fragmentation for Diisostearyl Fumarate

m/z Ion

621.58 [M+H]⁺ (protonated molecule)

643.56 [M+Na]⁺ (sodiated adduct)

369.31 [M - C₁₈H₃₇O]⁺ (loss of one isostearyloxy group)

117.03 [C₄H₅O₄]⁺ (fumaric acid fragment)

Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 10-20 mg of Diisostearyl fumarate in approximately 0.7 mL

of deuterated chloroform (CDCl₃).[4][5] CDCl₃ is a suitable solvent for nonpolar, long-chain

esters.[5] Ensure the sample is fully dissolved; gentle warming may be necessary for viscous

samples.

Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for better

resolution.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover a range of -1 to 10 ppm.

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

A higher sample concentration (50-100 mg) may be beneficial.[4]

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

A longer acquisition time with more scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Diisostearyl fumarate.

Methodology:

Sample Preparation: As Diisostearyl fumarate is a viscous liquid, Attenuated Total

Reflectance (ATR) is the preferred method.[6] Place a small drop of the neat liquid onto the

ATR crystal (e.g., diamond or ZnSe).[7] Alternatively, a thin film can be prepared between

two KBr or NaCl plates.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[8]

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone)

after analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass
Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Diisostearyl
fumarate.

Methodology:

Sample Preparation:

Prepare a stock solution of Diisostearyl fumarate in a solvent mixture such as

methanol/chloroform (1:1 v/v) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent

system.

For nonpolar compounds, the addition of a salt (e.g., sodium acetate) can aid in the

formation of adduct ions.[9]

Instrumentation: An ESI-TOF mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode.

Set the capillary voltage to approximately 3-4 kV.

The drying gas (nitrogen) temperature should be set to around 200-300°C.

Acquire spectra over a mass range of m/z 100-1000.

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 621.58)

and apply collision-induced dissociation (CID) with varying collision energies.
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Interpretation of Spectroscopic Data
NMR Spectra

¹H NMR: The singlet at ~6.84 ppm is characteristic of the two equivalent vinyl protons of the

trans-fumarate core. The triplet at ~4.15 ppm corresponds to the methylene protons adjacent

to the ester oxygen, deshielded by the electronegative oxygen atom. The complex multiplets

in the upfield region (~0.8-1.7 ppm) are characteristic of the long, branched isostearyl chains.

The doublet at ~0.86 ppm is indicative of the terminal isopropyl group of the isostearyl chain.

¹³C NMR: The peak at ~165.1 ppm is assigned to the carbonyl carbon of the ester groups.

The signal at ~133.8 ppm corresponds to the sp²-hybridized carbons of the fumarate double

bond. The carbon of the methylene group attached to the ester oxygen appears at ~65.5

ppm. The numerous signals between ~22.7 and ~39.2 ppm represent the various sp³-

hybridized carbons of the isostearyl chains.

FTIR Spectrum
The FTIR spectrum is dominated by strong C-H stretching vibrations from the long alkyl chains

around 2850-2960 cm⁻¹. The most prominent and diagnostic peak is the intense C=O

stretching band of the ester functional group, expected around 1740 cm⁻¹. The presence of the

C=C double bond of the fumarate is confirmed by a weaker band at ~1640 cm⁻¹. The strong

bands in the 1250-1170 cm⁻¹ region are due to the C-O stretching vibrations of the ester

linkage. A characteristic out-of-plane bending vibration for the trans =C-H bonds is expected

around 980 cm⁻¹.

Mass Spectrum
In positive mode ESI-MS, Diisostearyl fumarate is expected to be observed as the protonated

molecule [M+H]⁺ at m/z 621.58 and as a sodium adduct [M+Na]⁺ at m/z 643.56. Common

fragmentation pathways for long-chain esters involve the cleavage of the C-O bond of the

ester. The loss of one of the isostearyl alcohol moieties as a neutral species would result in a

significant fragment. Cleavage can also occur along the alkyl chain.

Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

experimental workflow for obtaining the spectral data.
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Caption: Logical workflow for spectroscopic analysis.
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Caption: Experimental workflow for spectroscopic data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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